(2R,5R)-Pyrrolidine-2,5-diyldimethanol: A Comprehensive Technical Guide
(2R,5R)-Pyrrolidine-2,5-diyldimethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral organic compound featuring a pyrrolidine ring substituted at the 2 and 5 positions with hydroxymethyl groups. The "(2R,5R)" designation specifies the stereochemistry at the two chiral centers, indicating a trans configuration of the substituents. This C2-symmetric scaffold has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an excellent chiral ligand for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Furthermore, the pyrrolidine motif is a common core in many biologically active molecules, suggesting potential applications for (2R,5R)-Pyrrolidine-2,5-diyldimethanol and its derivatives in drug discovery and development. This guide provides a detailed overview of its structural properties, synthesis, and potential applications.
Structural Properties
The structural and physical properties of (2R,5R)-Pyrrolidine-2,5-diyldimethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Appearance | Predicted: Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Optical Rotation | Data not available |
| Solubility | Expected to be soluble in polar organic solvents |
| Predicted LogP | -1.0 |
| CAS Number | 5626-66-4 (for the general compound, stereochemistry not specified) |
Synthesis
The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically starts from a readily available chiral precursor to ensure the desired stereochemistry. A common strategy involves the reduction of a C2-symmetric pyrrolidine-2,5-dicarboxylate derivative.
Experimental Protocol: Synthesis from (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
This protocol outlines a general procedure for the synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol via the reduction of a protected diester precursor.
Materials:
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(2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
Procedure:
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Reduction of the Diester: A solution of (2R,5R)-dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).
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Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred until a white precipitate forms.
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The precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected diol.
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Deprotection: The crude N-Boc protected (2R,5R)-pyrrolidine-2,5-diyldimethanol is dissolved in a suitable solvent such as dichloromethane or methanol.
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An excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added to the solution.
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The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
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The solvent is removed under reduced pressure. If an HCl salt is formed, it can be neutralized with a base like sodium bicarbonate to obtain the free amine.
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Purification: The final product, (2R,5R)-Pyrrolidine-2,5-diyldimethanol, is purified by column chromatography or recrystallization.
Caption: Synthetic workflow for (2R,5R)-Pyrrolidine-2,5-diyldimethanol.
Spectroscopic Characterization
The structure of (2R,5R)-Pyrrolidine-2,5-diyldimethanol is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine protons at C2 and C5, the methylene protons of the hydroxymethyl groups, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.
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¹³C NMR: The carbon NMR spectrum will display signals for the two equivalent methine carbons (C2 and C5), the two equivalent methylene carbons of the hydroxymethyl groups, and the two sets of equivalent methylene carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of 131.17 g/mol .
Applications in Asymmetric Synthesis
The C2-symmetric nature of (2R,5R)-Pyrrolidine-2,5-diyldimethanol makes it a valuable chiral ligand in asymmetric catalysis. The two hydroxymethyl groups can be readily modified to introduce various coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.
Asymmetric Catalysis Workflow
(2R,5R)-Pyrrolidine-2,5-diyldimethanol can be employed as a precursor to a variety of chiral ligands for transition metal-catalyzed reactions. The general workflow for its application in asymmetric catalysis is depicted below.
Caption: Workflow for the application of (2R,5R)-Pyrrolidine-2,5-diyldimethanol in asymmetric catalysis.
Potential in Drug Development
The pyrrolidine scaffold is a key structural motif in numerous FDA-approved drugs. The diol functionality of (2R,5R)-Pyrrolidine-2,5-diyldimethanol provides convenient handles for the introduction of various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its defined stereochemistry is particularly important, as the biological activity of chiral drugs is often dependent on the specific enantiomer.
Conclusion
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a valuable chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its C2-symmetric structure and versatile functional groups allow for the creation of a wide range of chiral ligands and potential drug candidates. The synthetic route, while requiring careful stereocontrol, is accessible from common chiral pool starting materials. Further research into the applications of this compound is likely to uncover new and efficient catalytic systems and novel therapeutic agents.
